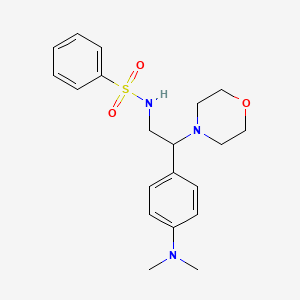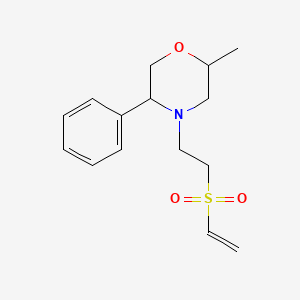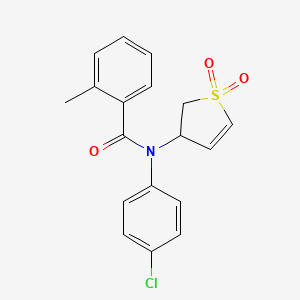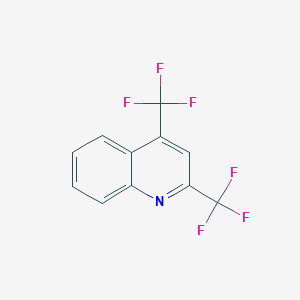
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). They are widely used in medicine for their antibacterial properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The presence of the sulfonamide group, the morpholinoethyl group, and the dimethylaminophenyl group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
As a sulfonamide derivative, this compound could potentially participate in a variety of chemical reactions. Sulfonamides are known to undergo reactions such as hydrolysis, oxidation, and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties such as solubility, melting point, and boiling point .科学的研究の応用
Antioxidant and Enzyme Inhibitory Activities
A study by Lolak et al. (2020) explored sulfonamides incorporating 1,3,5-triazine motifs, showing antioxidant properties and enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with Alzheimer's, Parkinson's, and pigmentation disorders, suggesting potential therapeutic applications for related conditions (Lolak, Boğa, Tuneğ, Karakoc, Akocak, & Supuran, 2020).
Antimicrobial and Antituberculosis Properties
Ghorab et al. (2017) synthesized novel thiourea derivatives bearing benzenesulfonamide moiety and evaluated their activity against Mycobacterium tuberculosis. The study highlighted the antimycobacterial potential of these compounds, indicating their utility in addressing tuberculosis, with specific derivatives showing high activity levels (Ghorab, El-Gaby, Soliman, Alsaid, Abdel-Aziz, & Elaasser, 2017).
Carbonic Anhydrase Inhibition for Anticancer Applications
Research by Lolak et al. (2019) presented novel ureido benzenesulfonamides with 1,3,5-triazine moieties as inhibitors of carbonic anhydrase (CA) isoforms, particularly CA IX, which is associated with tumor progression and metastasis. The compounds exhibited selectivity and potency, suggesting a promising avenue for anticancer and antimetastatic drug development (Lolak, Akocak, Bua, Sanku, & Supuran, 2019).
Anticancer Agent Development
A study by Kumar et al. (2021) focused on the synthesis and evaluation of a novel compound as an anti-breast cancer agent. The compound showed promising activity against MCF-7 breast cancer cell lines, with molecular docking studies supporting its potential binding efficacy to the estrogen receptor, offering insights into the development of new anticancer therapies (Kumar, Kumar, Barnwal, & Singh, 2021).
Enzyme Inhibition for Alzheimer's Disease
Abbasi et al. (2018) synthesized a series of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides, evaluating their acetylcholinesterase inhibitory activity. The study identified compounds with potential therapeutic effects for Alzheimer’s disease, highlighting their role in developing treatments for neurodegenerative disorders (Abbasi, Hassan, Rehman, Siddiqui, Shah, Raza, & Seo, 2018).
将来の方向性
Future research on this compound could involve further exploration of its potential antibacterial properties, as well as investigation into other possible applications. Additionally, more detailed studies could be conducted to fully understand its physical and chemical properties, as well as its safety profile .
特性
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-22(2)18-10-8-17(9-11-18)20(23-12-14-26-15-13-23)16-21-27(24,25)19-6-4-3-5-7-19/h3-11,20-21H,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVVPVGEGUHOFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-Aminospiro[3.3]heptan-2-yl)methanol;hydrochloride](/img/structure/B2715011.png)
![3-(2-methylphenyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2715012.png)




![(E)-(4-cinnamylpiperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone](/img/structure/B2715021.png)

![N-(2-bromo-4-methylphenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2715024.png)
![N-(4-ethoxyphenyl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2715025.png)

![2-[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2715029.png)
